molecular formula C12H15NO3 B14531883 Benzyl 3-ethoxy-3-iminopropanoate CAS No. 62351-97-7

Benzyl 3-ethoxy-3-iminopropanoate

Cat. No.: B14531883
CAS No.: 62351-97-7
M. Wt: 221.25 g/mol
InChI Key: NRPZHAIBVGXLJA-UHFFFAOYSA-N
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Description

Benzyl 3-ethoxy-3-iminopropanoate is a propanoate ester derivative featuring a benzyl ester group, an ethoxy substituent, and an imino (NH) group at the 3-position of the propanoate backbone.

Properties

CAS No.

62351-97-7

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

benzyl 3-ethoxy-3-iminopropanoate

InChI

InChI=1S/C12H15NO3/c1-2-15-11(13)8-12(14)16-9-10-6-4-3-5-7-10/h3-7,13H,2,8-9H2,1H3

InChI Key

NRPZHAIBVGXLJA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)CC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-ethoxy-3-iminopropanoate typically involves the reaction of benzyl bromide with ethyl 3-ethoxy-3-iminopropanoate under basic conditions. The reaction proceeds via nucleophilic substitution, where the bromide ion is replaced by the ethoxy-iminopropanoate group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed:

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Benzyl 3-ethoxy-3-aminopropanoate.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Benzyl 3-ethoxy-3-iminopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of Benzyl 3-ethoxy-3-iminopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and imino groups can form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table highlights key structural differences and similarities between Benzyl 3-ethoxy-3-iminopropanoate and related compounds:

Compound Name Substituents/Functional Groups Key Features
This compound Benzyl ester, ethoxy, imino (NH) at C3 High lipophilicity; potential for hydrogen bonding
Dimethyl 3,3'-(benzylimino)dipropionate Two methyl esters, benzylimino bridge Symmetrical structure; increased steric hindrance
Ethyl 3-[benzyl(methyl)amino]propanoate Ethyl ester, benzyl-methylamino at C3 Tertiary amino group enhances solubility; reduced hydrogen bonding
1-Benzhydrylazetidin-3-yl 3-amino-3-iminopropanoate Azetidinyl ring, diphenylmethyl, amino-imino Rigid heterocyclic ring; enhanced pharmacological targeting
Methyl 3-((2-methoxyethyl)amino)propanoate Methyl ester, methoxyethylamino at C3 Polar methoxy group improves aqueous solubility

Physicochemical Properties

  • Lipophilicity : The benzyl ester in the target compound confers higher logP values compared to methyl or ethyl esters (e.g., methyl benzoate, logP ~1.9) .
  • Hydrogen Bonding: The imino group (NH) provides hydrogen-bond donor capacity, contrasting with tertiary amino groups (e.g., in Ethyl 3-[benzyl(methyl)amino]propanoate), which lack this property .
  • Stability: Ethoxy substituents may slow ester hydrolysis compared to methoxy groups (e.g., in Methyl 3-((2-methoxyethyl)amino)propanoate) due to steric and electronic effects .

Challenges and Opportunities

  • Antimicrobial Resistance: Like permethrin’s reduced efficacy due to parasite resistance, the imino group’s specificity must be optimized to avoid similar issues .
  • Solubility vs. Bioavailability: Balancing lipophilicity (benzyl) with polar groups (ethoxy, imino) is critical for drug delivery, as seen in azetidinyl derivatives .

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